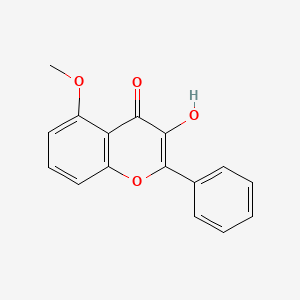

3-Hydroxy-5-methoxyflavone

Übersicht

Beschreibung

3-Hydroxy-5-methoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is particularly noted for its potential anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyflavone typically involves the use of entomopathogenic filamentous fungi as biocatalysts. The process includes the biotransformation of methoxyflavones, where the number and position of methoxy groups influence the biotransformation rate and the amount of products formed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts in large-scale production could be a potential method, given the efficiency of biotransformation processes in producing flavonoid derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-5-methoxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: This reaction can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: This reaction involves the replacement of functional groups, which can modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Common reagents include sodium borohydride and other reducing agents.

Substitution: Common reagents include halogens and other substituting agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-methoxyflavone has a wide range of scientific research applications:

Chemistry: It is used in the study of flavonoid chemistry and the development of new synthetic methods.

Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

Industry: It is used in the development of new pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-methoxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and induce apoptosis in cancer cells by activating caspases .

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxyflavone

- 5-Hydroxy-3,7-dimethoxyflavone

- 5-Hydroxy-7-methoxyflavone

- 5-Hydroxy-3,7,4’-trimethoxyflavone

- 5,7-Dimethoxyflavone

Uniqueness: 3-Hydroxy-5-methoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown promising anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .

Biologische Aktivität

3-Hydroxy-5-methoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the flavonoid family, characterized by a flavone backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents. The presence of these groups significantly influences its biological activity. The specific arrangement of these functional groups affects the compound's interaction with biological targets, enhancing its therapeutic potential.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant activity . It effectively scavenges free radicals and reduces oxidative stress in cellular environments. The antioxidant capacity is attributed to the hydroxyl group at C-3 and the methoxy group at C-5, which enhance electron donation capabilities.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 (µM) | Observations |

|---|---|---|---|

| DPPH Assay | 25 | Significant free radical scavenging ability | |

| Cellular Assays | 30 | Protects against oxidative damage in cell lines |

Anticancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. In particular, it exhibits potent antiproliferative activity against leukemia (K562), lung (A549), and melanoma (B16F10) cell lines without cytotoxicity to normal cells.

Case Study: Antitumor Activity

In a comparative study involving nine flavonoids, this compound showed the highest antitumor activity against A549 cells with an IC50 value significantly lower than that of other tested compounds. This suggests a promising role in cancer therapeutics.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 20 | Induction of apoptosis |

| B16F10 (Melanoma) | 15 | Cell cycle arrest at G1 phase |

| K562 (Leukemia) | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The anti-inflammatory effects are believed to be mediated through inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Eigenschaften

IUPAC Name |

3-hydroxy-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-5-9-12-13(11)14(17)15(18)16(20-12)10-6-3-2-4-7-10/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLQVYWQNZFUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346889 | |

| Record name | 5-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-81-2 | |

| Record name | 5-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.